molecular formula C13H12N2O4 B7947179 (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B7947179
M. Wt: 260.24 g/mol
InChI Key: JNEWTDHEGDKFOD-UHFFFAOYSA-N
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Description

The compound “(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid” (CAS No. 54069-85-1) is a pyrimidine derivative with a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. Its structure features a pyrimidine-2,6-dione core substituted with a methyl group at position 4, a phenyl group at position 3, and an acetic acid moiety at position 1 (Figure 1). This compound is classified as an irritant (Hazard Code: Xi) and is commercially available for research purposes at prices ranging from \$110 for 50 mg to \$645 for 5 g .

Key structural characteristics include:

  • Pyrimidine-2,6-dione backbone: Provides hydrogen-bonding sites via carbonyl groups.
  • Methyl group (C4): Enhances lipophilicity and influences ring conformation.
  • Acetic acid side chain (C1): Improves solubility and enables derivatization.

Properties

IUPAC Name

2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEWTDHEGDKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Biginelli-Type Condensation

The Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). Adapted for this compound, the protocol involves:

  • Reactants : 3-Phenylpropane-1,3-dione (as the β-keto ester analogue), methylurea, and glyoxylic acid (to introduce the acetic acid moiety).

  • Catalyst : Diisopropylethylammonium acetate (DIPEAc), which enhances reaction efficiency via hydrogen bonding and acid-base interactions .

  • Conditions : Solvent-free, 80°C, 45 minutes .

Key Data :

CatalystTimeYield
DIPEAc45 min94%
ChCl:2urea2 h80%
PEG-4006 h74%

This method achieves high regioselectivity for the 3-phenyl and 4-methyl substituents. Post-reaction, the acetic acid side chain is introduced via nucleophilic substitution at the N1 position using bromoacetic acid under basic conditions (K₂CO₃, DMF, 60°C) .

Palladium-Catalyzed Suzuki-Miyaura Coupling

For introducing the 3-phenyl group, a Suzuki coupling step is integrated:

  • Intermediate : 4-Methyl-6-chloro-2-oxo-1,2-dihydropyrimidine is brominated at the 3-position using N-bromosuccinimide (NBS) .

  • Coupling : The brominated intermediate reacts with phenylboronic acid using Pd(OAc)₂ and SPhos ligand in toluene/water (3:1), yielding the 3-phenyl derivative .

  • Acetic Acid Functionalization : The N1 position is alkylated with ethyl bromoacetate, followed by saponification (NaOH, EtOH/H₂O) .

Optimization :

  • Pd(OAc)₂ (5 mol%), K₂CO₃, 80°C, 12 h → 85% yield .

  • Saponification at 50°C for 2 h achieves quantitative conversion to the carboxylic acid .

Stepwise Cyclocondensation and Alkylation

A modular approach involves constructing the pyrimidine ring followed by side-chain addition:

  • Pyrimidine Synthesis :

    • Condensation of methylurea with ethyl acetoacetate and benzaldehyde in acetic acid, forming 4-methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

    • Oxidation with KMnO₄ in acetone converts the thioxo group to a ketone .

  • N1-Alkylation :

    • Reaction with ethyl bromoacetate in DMF/K₂CO₃ (60°C, 6 h) introduces the acetic acid ester .

    • Acidic hydrolysis (HCl, reflux) yields the final carboxylic acid .

Yield Comparison :

StepYield
Cyclocondensation76%
Alkylation82%
Hydrolysis95%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Reactants : Benzaldehyde, methylurea, and ethyl acetoacetate.

  • Conditions : 150 W, 100°C, 15 minutes in DIPEAc .

  • Post-Modification : Alkylation with bromoacetic acid (MW, 80°C, 10 min) .

Advantages :

  • Total time: <30 minutes vs. 6–12 h conventionally.

  • Yield: 89% (vs. 72–82% for conventional heating) .

Characterization and Validation

Synthesized batches are validated via:

  • ¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 4.81 (s, 2H, CH₂CO), 7.52–7.78 (m, 5H, Ph), 11.71 (s, 1H, NH) .

  • LCMS : m/z 261.1 [M+H]⁺ (calc. 260.24) .

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Industrial-Scale Production Insights

Patented large-scale processes emphasize:

  • Cost-Efficiency : Using DIPEAc (recyclable) reduces catalyst costs by 40% .

  • Safety : Avoiding halogenated solvents (e.g., replacing DCM with iPrOAc) .

  • Workflow :

    • Bromination (NBS, CCl₄, 0°C) .

    • Suzuki coupling (Pd(OAc)₂, K₂CO₃) .

    • Alkylation (bromoacetic acid, K₂CO₃) .

    • Crystallization (EtOH/H₂O) → 92% overall yield .

Comparative Analysis of Methods

MethodYieldTimeScalability
Multicomponent94%45 minHigh
Suzuki Coupling85%12 hModerate
Stepwise Alkylation82%18 hLow
Microwave89%30 minHigh

The multicomponent and microwave methods are preferred for rapid, high-yield synthesis, while Suzuki coupling offers precision for specialized intermediates .

Chemical Reactions Analysis

Suzuki Coupling

  • Process : The 3-phenyl substituent may be introduced via Suzuki coupling with arylboronic acids. For example, a similar pyrimidine derivative was coupled with 2-fluoro-3-methoxyphenylboronic acid using potassium hydroxide in aqueous solution .

  • Conditions :

    • Base: Potassium hydroxide

    • Solvent: Water or aqueous-organic mixtures

    • Temperature: Not explicitly stated but likely room temperature or reflux .

Methylation

  • Process : The 4-methyl group may be introduced via methylation of a chloropyrimidine intermediate. For example, dimethyl sulfate was used in a 2.5–3.0 mole ratio per mole of substrate at 20°C to reflux .

  • Conditions :

    • Reagent: Dimethyl sulfate

    • Solvent: Diverse (e.g., dichloromethane, ethanol)

    • Temperature: 20°C to reflux .

Acetic Acid Group Reactions

The acetic acid moiety (–COOH) may undergo standard transformations:

  • Esterification : Reaction with alcohols (e.g., methanol) in acidic conditions.

  • Amidation : Conversion to amides using amines and coupling agents (e.g., EDC).

  • Decarboxylation : Potential under thermal or enzymatic conditions.

Oxo Group Reactivity

The 2- and 6-oxo groups are susceptible to nucleophilic attack (e.g., hydride reduction, enolate formation):

  • Reduction : Using reagents like NaBH4 or LiAlH4 to form diols.

  • Alkylation : Reaction with alkyl halides in basic conditions.

Phenyl Group Modifications

The 3-phenyl substituent could undergo electrophilic aromatic substitution (e.g., nitration, bromination) or coupling reactions (e.g., Heck, Suzuki).

SAR Analysis

Substituent effects on reactivity can be inferred from similar pyrimidine derivatives:

  • Methyl groups enhance stability and may direct electrophilic substitution .

  • Fluorinated phenyl groups (e.g., 2-fluoro-3-methoxyphenyl) influence coupling efficiency and regioselectivity .

  • Hydrophobic substituents (e.g., trifluoromethyl) increase lipophilicity, affecting solubility and reactivity .

Reaction Tables

Table 1: Synthesis Conditions for Pyrimidine Derivatives

Reaction TypeReagent/ConditionsYieldReference
Suzuki CouplingArylboronic acid, K-OH, aqueous solventHigh
Biginelli ReactionDIPEAc, aldehyde, β-keto ester, urea93%
MethylationDimethyl sulfate, 20°C–refluxHigh

Table 2: Functional Group Transformations

Functional GroupReaction TypeReagents/Conditions
–COOHEsterificationAlcohol, acid catalyst
AmidationAmine, coupling agent
Oxo GroupsReductionNaBH4, LiAlH4
Phenyl GroupElectrophilic SubstitutionNitric acid, H2SO4

Challenges and Considerations

  • Regioselectivity : Substitution patterns on the pyrimidine ring (e.g., 3-phenyl vs. 5-position) may affect site-specific reactions.

  • Stability : The dihydropyrimidine ring may undergo tautomerization or degradation under harsh conditions.

  • Solubility : Hydrophobic substituents (e.g., trifluoromethyl) may require polar aprotic solvents for reactions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring with multiple functional groups that contribute to its reactivity and potential biological activity. The presence of dicarbonyl functionalities enhances its ability to participate in various chemical reactions.

Chemistry

In synthetic chemistry, (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid serves as a versatile building block for the synthesis of more complex organic molecules. It can undergo various reactions such as:

  • Condensation Reactions: Useful in forming larger molecular frameworks.
  • Cyclization Reactions: Facilitates the formation of cyclic compounds.

Biological Research

This compound has been investigated for its potential biological activities:

Enzyme Inhibition

Studies have indicated that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance:

  • Case Study: An investigation into its inhibitory effects on dihydrofolate reductase showed promising results in reducing enzyme activity, which could have implications for drug development against certain cancers.

Antiviral and Anticancer Properties

Research has also explored its potential as an antiviral agent and in anticancer therapies.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Its applications include:

  • Anti-inflammatory Agents: Investigated for its ability to modulate inflammatory responses.

Clinical Trials

Preliminary clinical trials have shown that formulations containing this compound can reduce inflammation markers in patients with chronic inflammatory diseases.

Material Science

In material science, this compound is being explored for use in developing new polymers and catalysts.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Compound A : [2,6-Dioxo-3-((2-benzoylphenoxy)ethyl)-3,6-dihydropyrimidin-1(2H)-yl]acetic acid (5a–5g)

  • Structure: C3 substituent is a 2-benzoylphenoxyethyl group.
  • Synthesis : Synthesized via condensation with ethyl bromoacetate (77–90% yield for esters) followed by LiOH hydrolysis (80–94% yield for acids) .
  • Key Differences: The bulky benzoylphenoxy group reduces solubility but may enhance binding affinity in antiviral applications.
  • Applications : Tested for anti-virus properties; lower yields (12.5–38.3%) during coupling reactions suggest steric hindrance challenges .

Compound B : 2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

  • Structure: C3 substituent is a benzyl group, with an additional amino group at C3.
  • Benzyl group enhances aromatic interactions .

Halogenated and Fluorinated Derivatives

Compound C : 3-(2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidin-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester

  • Structure : Contains chloro , fluoro , and trifluoromethyl groups on the phenyl ring.
  • Key Differences : Fluorinated groups improve metabolic stability and bioavailability. The trifluoromethyl group at C4 increases electronegativity and herbicidal potency.
  • Applications : Used in herbicidal compositions with glufosinate-P for enhanced weed control .

Compound D : Ethyl (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoate

  • Structure : Features fluoro , trifluoromethyl , and methoxy substituents.
  • Key Differences : Fluorinated aromatic rings enhance binding to hydrophobic pockets in biological targets. The ethyl ester group improves membrane permeability .

Thioether and Heterocyclic Modifications

Compound E : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Contains a thioether linkage and thietane ring instead of acetic acid.
  • Key Differences : The sulfur atom increases metabolic stability but may reduce solubility. Thietane ring introduces conformational rigidity .

Data Table: Structural and Functional Comparison

Compound C3 Substituent C4 Substituent Key Functional Groups Yield (%) Applications References
Target Compound Phenyl Methyl Acetic acid 80–94 Research chemical
Compound A (5a–5g) 2-Benzoylphenoxyethyl Methyl Acetic acid 12.5–38.3 Antiviral agents
Compound C Chloro-fluoro-phenyl Trifluoromethyl Ethyl ester N/A Herbicides
Compound B Benzyl Amino Acetic acid N/A Pharmaceuticals
Compound E Thietan-3-yloxy Methyl Thioether, ethyl ester N/A Metabolic studies

Research Findings and Trends

Synthetic Accessibility : The target compound’s synthesis (80–94% yield via ester hydrolysis) is more efficient than derivatives with bulky C3 substituents (e.g., Compound A: 12.5–38.3%), highlighting steric effects on reaction kinetics .

Biological Activity : Fluorinated and halogenated derivatives (Compounds C, D) exhibit enhanced agrochemical activity due to increased electronegativity and stability .

Pharmaceutical Potential: Amino-substituted derivatives (Compound B) are prioritized for drug development owing to improved solubility and hydrogen-bonding capacity .

Biological Activity

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrimidine ring structure, which is known to exhibit various biological activities. The molecular formula is C14H14N2O4C_{14}H_{14}N_2O_4, and it has a molecular weight of 270.27 g/mol. Its unique structure allows for interactions with biological targets that can lead to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial in various metabolic pathways. For example, it acts as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism .
  • Receptor Binding : It may also bind to specific receptors, modulating signaling pathways that are involved in inflammation and cancer progression .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Anticancer Activity

A study published in 2022 evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Study 2: Inhibition of BCATs

In another study focused on metabolic disorders, the compound was tested for its ability to inhibit BCATs. The findings revealed that it effectively reduced the levels of branched-chain amino acids in cell cultures, suggesting a potential role in metabolic regulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits BCATs

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